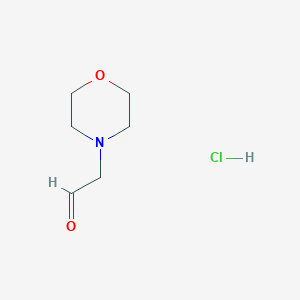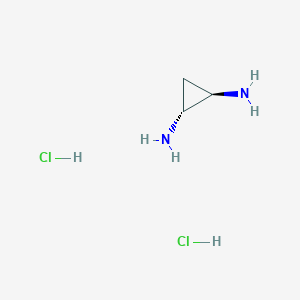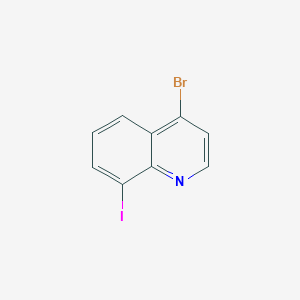![molecular formula C19H22N2O3S B1602653 3-苄基-7-(苯磺酰基)-9-氧杂-3,7-二氮杂双环[3.3.1]壬烷 CAS No. 335620-96-7](/img/structure/B1602653.png)
3-苄基-7-(苯磺酰基)-9-氧杂-3,7-二氮杂双环[3.3.1]壬烷
概述
描述
3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane: is a complex organic compound featuring a bicyclic structure with nitrogen, oxygen, and sulfur atoms
科学研究应用
Chemistry
In chemistry, 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of bicyclic structures with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the sulfonyl group suggests possible applications as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.
作用机制
Target of Action
The primary target of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptors . These receptors are directly involved in the formation of cognitive functions and memory .
Mode of Action
The compound acts as a positive allosteric modulator of AMPA receptors . This means it enhances the activity of these receptors without directly activating them . The compound’s interaction with its targets results in an increase in the currents of AMPA receptors .
Biochemical Pathways
The compound affects the glutamatergic system , which plays a crucial role in the functioning of the mammalian central nervous system . By modulating the activity of AMPA receptors, the compound can influence various neurological processes associated with these receptors .
Result of Action
The compound’s action on AMPA receptors leads to a pronounced cognitive-stimulating effect . It has shown activity and effectiveness in behavioral experiments that simulate both various acute impairments of memory and cognitive functions and in chronic experiments that simulate the pathology of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be constructed through a [3+3] cycloaddition reaction involving a suitable diene and a dienophile. This step often requires the use of a Lewis acid catalyst to facilitate the cycloaddition.
Introduction of the Benzyl and Phenylsulfonyl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic core. The phenylsulfonyl group is typically introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Oxidation and Functional Group Transformations: Additional steps may include oxidation reactions to introduce oxygen functionalities and further functional group transformations to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can produce secondary or tertiary amines.
相似化合物的比较
Similar Compounds
3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane: can be compared to other bicyclic compounds such as:
Uniqueness
The uniqueness of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane lies in its combination of functional groups and bicyclic structure, which provides a versatile platform for chemical modifications and applications in various fields.
This detailed overview should provide a comprehensive understanding of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[331]nonane, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-(benzenesulfonyl)-7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-25(23,19-9-5-2-6-10-19)21-14-17-12-20(13-18(15-21)24-17)11-16-7-3-1-4-8-16/h1-10,17-18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOBEODZHJDKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(O2)CN1CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151542 | |
| Record name | 3-(Phenylmethyl)-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335620-96-7 | |
| Record name | 3-(Phenylmethyl)-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335620-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethyl)-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Oxa-3,7-diazabicyclo[3.3.1]nonane, 3-(phenylmethyl)-7-(phenylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
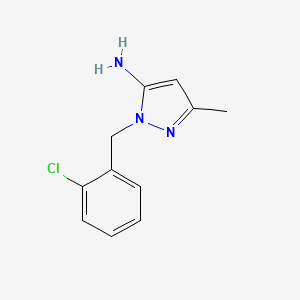
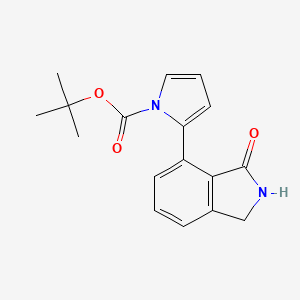

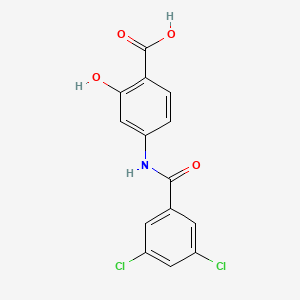
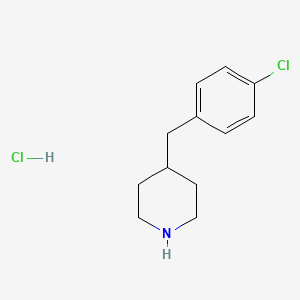
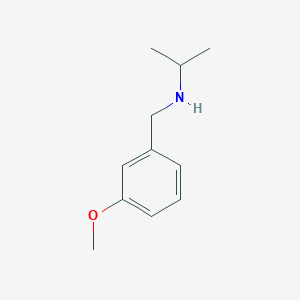
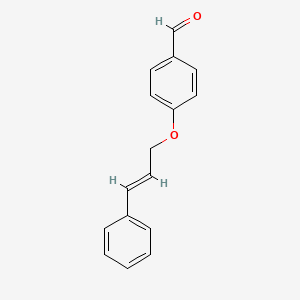
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
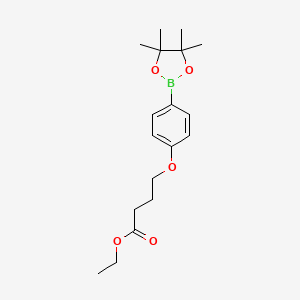
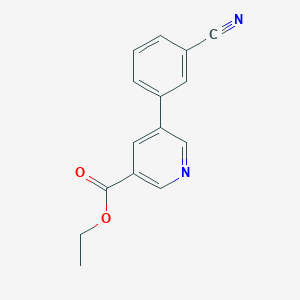
![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)
